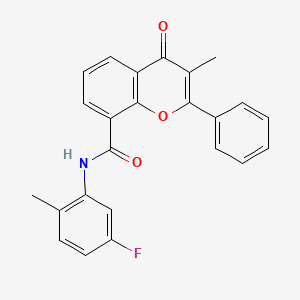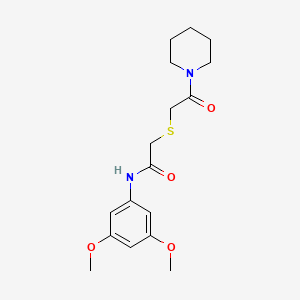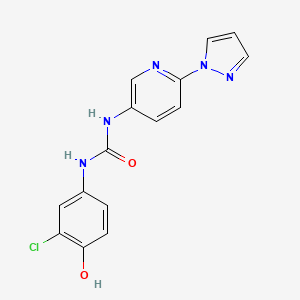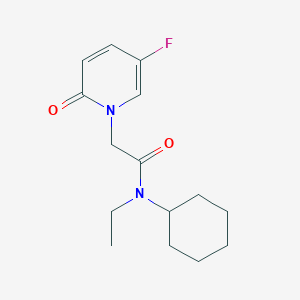
N-(5-fluoro-2-methylphenyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-2-methylphenyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide is a complex organic compound characterized by its unique structure, which includes a chromene core, a phenyl group, and a fluorinated aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoro-2-methylphenyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide typically involves multiple steps, starting with the construction of the chromene core. One common approach is the condensation of 2-phenyl-3-methyl-4-oxochromene-8-carboxylic acid with 5-fluoro-2-methylphenylamine under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or toluene, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can help optimize the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-(5-fluoro-2-methylphenyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et3N) to replace certain atoms or groups within the molecule.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(5-fluoro-2-methylphenyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs for various diseases.
Industry: In industry, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which N-(5-fluoro-2-methylphenyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(2-methylphenyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide: This compound is similar but lacks the fluorine atom, which may affect its reactivity and biological activity.
N-(5-fluoro-2-methylphenyl)-3-methyl-4-oxo-2-phenylchromene-7-carboxamide: This compound has a similar structure but with a different position of the carboxamide group, leading to different chemical properties.
Uniqueness: N-(5-fluoro-2-methylphenyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical behavior and biological activity. This fluorine atom enhances the compound's stability and reactivity, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3/c1-14-11-12-17(25)13-20(14)26-24(28)19-10-6-9-18-21(27)15(2)22(29-23(18)19)16-7-4-3-5-8-16/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDOWBFIHCMJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CC3=C2OC(=C(C3=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]-5-fluoropyridin-2-one](/img/structure/B7672684.png)
![1-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoropyridin-2-one](/img/structure/B7672687.png)
![[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 3-(2,5-dimethylphenoxy)propanoate](/img/structure/B7672692.png)

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-(4-ethoxyphenoxy)propanoate](/img/structure/B7672702.png)
![3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-5-methylpyridine](/img/structure/B7672709.png)
![4-[[2-(4-Chlorophenyl)-6-methylpyrimidin-4-yl]methylsulfonyl]butanenitrile](/img/structure/B7672711.png)
![[2-Oxo-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7672724.png)

![N-[2-(2-methylpyrazol-3-yl)ethyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7672745.png)
![2-[1-(2,2-Dimethoxyethyl)piperidin-4-yl]-7-methyl-1,3-benzoxazole](/img/structure/B7672746.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-3-ylmethyl)amino]acetamide](/img/structure/B7672755.png)
![4-[(1-Phenyl-1,2,4-triazol-3-yl)methylsulfonyl]butanenitrile](/img/structure/B7672766.png)
